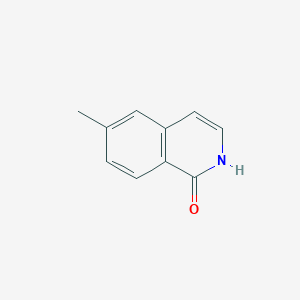

6-Methylisoquinolin-1(2H)-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6-methyl-2H-isoquinolin-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO/c1-7-2-3-9-8(6-7)4-5-11-10(9)12/h2-6H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVBPTIYKXNVKNJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)C(=O)NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90572908 | |

| Record name | 6-Methylisoquinolin-1(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90572908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

131002-10-3 | |

| Record name | 6-Methyl-1(2H)-isoquinolinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=131002-10-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Methylisoquinolin-1(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90572908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Historical Context and Significance of the Isoquinolinone Scaffold in Chemical Science

The isoquinolinone scaffold is a heterocyclic organic molecule that has long been a cornerstone in chemical science, particularly in the realm of medicinal chemistry. ontosight.airsc.org This structural motif is found in a variety of natural products, and its derivatives have been extensively explored for their diverse biological activities. ontosight.aibenthamdirect.com The fusion of a benzene (B151609) ring and a pyridine (B92270) ring in isoquinoline (B145761) and its derivatives creates a unique electronic and structural environment, making it a "privileged scaffold" in drug design. rsc.orgnih.gov

Historically, the synthesis of isoquinoline derivatives has been a significant focus of organic chemistry, with classic reactions like the Bischler-Napieralski, Pictet-Spengler, and Pomeranz-Fritsch reactions being fundamental to their construction. acs.org The broad spectrum of pharmacological properties associated with the isoquinoline core, including anticancer, antimicrobial, anti-inflammatory, and antiviral activities, has cemented its importance in the development of new therapeutic agents. researchgate.netsemanticscholar.orgwisdomlib.org

Current Research Landscape and Emerging Trends for 6 Methylisoquinolin 1 2h One

Current research on 6-Methylisoquinolin-1(2H)-one is multifaceted, with investigations spanning synthetic methodology, materials science, and medicinal chemistry. The presence of the methyl group at the 6-position of the isoquinolinone core introduces specific electronic and steric effects that researchers are keen to exploit.

Recent studies have focused on the development of novel synthetic routes to access 6-substituted isoquinolones, including this compound. acs.org These methods often aim for greater efficiency, milder reaction conditions, and the ability to introduce a variety of functional groups at this position. The compound also serves as a key intermediate in the synthesis of more complex molecules, including potential drug candidates and functional materials. acs.org

An emerging trend is the use of photoredox catalysis to functionalize the isoquinolone scaffold. tue.nl This approach offers a powerful tool for creating new carbon-carbon and carbon-heteroatom bonds under mild conditions, opening up new avenues for the diversification of isoquinolone derivatives. The exploration of this compound and its analogues in areas such as organic light-emitting diodes (OLEDs) and other electronic materials is also a growing area of interest.

Rationale for In Depth Academic Investigation of 6 Methylisoquinolin 1 2h One

De Novo Synthesis Approaches for the Isoquinolinone Core

De novo synthesis provides a versatile platform for constructing the isoquinolinone framework, allowing for the introduction of various substituents. core.ac.uknih.gov These methods are crucial for creating molecular diversity and accessing complex derivatives. pnas.org

Traditional Cyclization Reactions for Isoquinolinone Ring System Formation

Classic methods for constructing the isoquinoline (B145761) nucleus have long been established in organic synthesis. These reactions, while foundational, often require harsh conditions and may have limitations in substrate scope and functional group tolerance. pnas.orgwikipedia.org Key traditional methods include:

Bischler-Napieralski Reaction: This reaction involves the cyclodehydration of a β-phenylethylamine after acylation. wikipedia.orgacs.org A Lewis acid, such as phosphoryl chloride or phosphorus pentoxide, is typically used to promote the cyclization, which initially forms a dihydroisoquinoline that must be subsequently oxidized to the isoquinoline. wikipedia.org

Pictet-Spengler Reaction: A variation of the Bischler-Napieralski reaction, this method involves the condensation of a β-phenylethylamine with an aldehyde to form an imine. wikipedia.orgacs.org The subsequent cyclization yields a tetrahydroisoquinoline. wikipedia.org

Pomeranz–Fritsch Reaction: This method provides a direct route to isoquinoline by reacting a benzaldehyde (B42025) with an aminoacetoaldehyde diethyl acetal (B89532) in an acidic medium. wikipedia.orgacs.orgresearchgate.net A modification known as the Schlittler-Müller reaction uses benzylamine (B48309) and a glyoxal (B1671930) acetal to achieve the same product. wikipedia.org

These traditional syntheses represent the historical bedrock for isoquinoline chemistry, though modern methodologies often provide more efficient and milder alternatives. pnas.org

Transition-Metal-Catalyzed C-H Activation/Annulation Strategies

In recent years, transition-metal-catalyzed C-H activation has become a powerful and atom-economical strategy for synthesizing isoquinolones. sioc-journal.cnmdpi.com These methods involve the direct functionalization of otherwise inert C-H bonds, avoiding the need for pre-functionalized starting materials. mdpi.com Catalysts based on rhodium, ruthenium, palladium, and increasingly, earth-abundant first-row metals like cobalt and copper, are frequently employed. sioc-journal.cnmdpi.comrsc.org

An efficient method for synthesizing 3,4-unsubstituted isoquinolin-1(2H)-ones utilizes a Cp*Co(III) catalyst in a redox-neutral process. nih.govacs.orgnih.gov This approach employs N-chlorobenzamides as starting materials, where the N-Cl bond functions as an internal oxidant. nih.govacs.orgacs.org This internal oxidation obviates the need for external oxidants, which are often stoichiometric metal salts that generate significant waste. nih.gov The reaction proceeds efficiently at ambient temperatures and demonstrates broad functional group tolerance. nih.govacs.org

| Catalyst System | Starting Material | Key Feature | Advantage |

| [Cp*Co(CO)I₂], AgOAc, NaOAc | N-chlorobenzamide | N-Cl bond as internal oxidant | Redox-neutral, no external oxidant needed, ambient temperature. nih.govacs.org |

In the Cp*Co(III)-catalyzed synthesis of isoquinolones, vinyl acetate (B1210297) serves as an inexpensive and benign equivalent for acetylene (B1199291). nih.govnih.govacs.org The use of acetylene gas can be hazardous and technically challenging, making vinyl acetate a safer and more practical alternative coupling partner. nih.govmdpi.com This strategy has also been successfully applied in rhodium-catalyzed systems. rsc.org The reaction involves a [4+2] annulation of the N-chlorobenzamide with vinyl acetate to construct the isoquinolone ring. nih.govresearchgate.net

Table 1: Comparison of Acetylene Surrogates in C-H Annulation Reactions

| Reagent | Role | Advantages | Reference(s) |

| Vinyl Acetate | Acetylene Equivalent | Inexpensive, benign, safe to handle, effective in Co(III) and Rh(III) catalysis. | nih.gov, acs.org, rsc.org |

| Acetylene Gas | Direct C2 Source | Atom economical. | |

| Vinylsilanes | Acetylene Equivalent | Allows for synthesis of 4-silylated isoquinolones. | researchgate.net |

The mechanism of the Cp*Co(III)-catalyzed annulation is believed to proceed through several key steps. nih.govresearchgate.net For the reaction between N-chlorobenzamides and vinyl acetate, the proposed cycle begins with the coordination of the amide to the cobalt center, followed by C-H activation to form a five-membered cobaltacycle. nih.govnih.gov Subsequent coordination and insertion of vinyl acetate into the Co-C bond forms a seven-membered intermediate. This is followed by reductive elimination and tautomerization to yield the final isoquinolone product and regenerate the active Co(III) catalyst. nih.gov The N-Cl bond plays a crucial role as an internal oxidant in this catalytic cycle. nih.govacs.orgnih.gov Deuterium labeling studies and other mechanistic experiments support the C-H activation as a key step in the process. nih.govresearchgate.net

Visible-Light-Induced Deaminative [4+2] Annulation Approaches

A modern, metal-free approach to isoquinolone synthesis involves a visible-light-induced deaminative [4+2] annulation. rsc.orgrsc.orgresearchgate.net This method utilizes an organic photocatalyst, such as Eosin Y, to initiate the reaction between N-amidepyridinium salts and alkynes under mild conditions using blue LED light. rsc.orgresearchgate.net This protocol is characterized by its broad substrate scope and good functional group tolerance. rsc.orgrsc.org

The proposed mechanism suggests that photocatalytic cleavage of the N-N bond in the N-amidepyridinium salt generates a critical amide radical. rsc.orgrsc.org This radical then adds to the alkyne, initiating an annulation process that ultimately affords the isoquinolone product after a single-electron transfer (SET) process and deprotonation. rsc.org This strategy avoids the use of transition metals, aligning with the principles of green chemistry. rsc.orgresearchgate.net

Table 2: Key Reagents in Visible-Light-Induced Isoquinolone Synthesis

| Component | Function | Example | Reference(s) |

| N-amidepyridinium salt | Amide Radical Precursor | Acts as the source for the key radical intermediate. | rsc.org, rsc.org, researchgate.net |

| Alkyne | rsc.org Component in Annulation | The coupling partner for the [4+2] cycloaddition. | rsc.org, rsc.org |

| Photocatalyst | Light-absorbing sensitizer | Initiates the reaction via energy transfer. | Eosin Y |

| Light Source | Energy Input | Drives the photocatalytic cycle. | 15 W blue LED |

An in-depth examination of the synthetic approaches for this compound reveals a variety of strategic and regioselective methodologies. These methods not only allow for the construction of the core isoquinolinone scaffold but also for the precise introduction of the key methyl group at the 6-position and the synthesis of a diverse range of derivatives.

Advanced Spectroscopic Characterization and Structural Elucidation in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides a detailed map of the carbon and hydrogen framework.

Proton NMR (¹H NMR) Chemical Shift Analysis for Structural Confirmation

Proton NMR (¹H NMR) spectroscopy confirms the presence and electronic environment of hydrogen atoms in 6-Methylisoquinolin-1(2H)-one. The chemical shifts (δ) are indicative of the local magnetic field around each proton, which is influenced by neighboring atoms and functional groups. ucl.ac.uk

A representative ¹H NMR spectrum of this compound in deuterated dimethyl sulfoxide (B87167) (d6-DMSO) displays distinct signals corresponding to each unique proton. amazonaws.com The aromatic protons appear in the downfield region, typically between δ 6.7 and 7.4 ppm. The methyl group protons (CH₃) resonate as a singlet in the upfield region, around δ 2.19 ppm. amazonaws.com The proton attached to the nitrogen atom (N-H) is often observed as a broad singlet at a higher chemical shift, around δ 10.95 ppm, due to hydrogen bonding and exchange phenomena. amazonaws.com

Table 1: ¹H NMR Chemical Shift Data for this compound

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Reference |

| NH | 10.95 | s (singlet) | - | amazonaws.com |

| H-7 | 7.37 | d (doublet) | 8.03 | amazonaws.com |

| H-5 | 7.09 | d (doublet) | 8.03 | amazonaws.com |

| H-8 | 6.97 - 7.03 | m (multiplet) | - | amazonaws.com |

| H-4 | 6.75 | d (doublet) | 7.53 | amazonaws.com |

| CH₃ | 2.19 | s (singlet) | - | amazonaws.com |

Note: The specific chemical shifts and coupling constants can vary slightly depending on the solvent and concentration. uncw.edu

Carbon-13 NMR (¹³C NMR) Data Interpretation

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of the molecule. youtube.com Each unique carbon atom in this compound gives rise to a distinct signal in the ¹³C NMR spectrum. oregonstate.eduudel.edu The chemical shifts of these signals are dependent on the hybridization and the electronic environment of the carbon atoms. libretexts.org

The carbonyl carbon (C=O) of the lactam ring is typically the most deshielded, appearing at a chemical shift of approximately δ 160-165 ppm. rsc.org Aromatic carbons resonate in the range of δ 115-145 ppm, while the methyl carbon (CH₃) appears in the upfield region, typically below δ 30 ppm. oregonstate.edursc.org

Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound

| Carbon Assignment | Predicted Chemical Shift Range (δ, ppm) |

| C=O | 160 - 165 |

| Aromatic C | 115 - 145 |

| CH₃ | 20 - 25 |

Note: These are approximate ranges, and actual values may vary. Detailed 2D NMR experiments are required for unambiguous assignment of each carbon signal.

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Complete Assignment

To definitively assign all proton and carbon signals, two-dimensional (2D) NMR experiments are employed. These techniques reveal correlations between different nuclei, providing a complete picture of the molecular structure.

COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. youtube.comepfl.ch It helps to trace out the spin systems within the molecule, for instance, confirming the connectivity of the aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Correlation) : This experiment correlates directly bonded proton and carbon atoms. researchgate.netcolumbia.edu It allows for the direct assignment of a carbon signal based on the chemical shift of the proton attached to it.

HMBC (Heteronuclear Multiple Bond Correlation) : This experiment shows correlations between protons and carbons that are separated by two or three bonds. youtube.comcolumbia.edu This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for piecing together different fragments of the molecule. For example, an HMBC correlation between the methyl protons and the aromatic carbon at position 6 would confirm the location of the methyl group.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. savemyexams.com For this compound (C₁₀H₉NO), the expected monoisotopic mass is approximately 159.07 g/mol . nih.gov In electrospray ionization (ESI) mass spectrometry, the compound is often observed as the protonated molecule [M+H]⁺, with a measured m/z (mass-to-charge ratio) of around 160. amazonaws.com

The fragmentation pattern observed in the mass spectrum provides valuable structural information. libretexts.org Under electron impact (EI) ionization, the molecular ion can undergo fragmentation, breaking at weaker bonds. msu.edu Analysis of the resulting fragment ions can help to confirm the presence of specific structural motifs. youtube.com For instance, the loss of a neutral molecule like carbon monoxide (CO) from the lactam ring is a common fragmentation pathway for such compounds.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. vscht.cz The IR spectrum of this compound exhibits characteristic absorption bands that confirm its key structural features. libretexts.orglibretexts.org

N-H Stretch : A broad absorption band is typically observed in the region of 3200-3400 cm⁻¹ corresponding to the stretching vibration of the N-H bond in the lactam ring.

C=O Stretch : A strong, sharp absorption band appears around 1650-1680 cm⁻¹ due to the stretching vibration of the carbonyl (C=O) group. This is a characteristic peak for a lactam.

C-H Stretch : Aromatic C-H stretching vibrations are observed just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl group appears just below 3000 cm⁻¹. libretexts.org

C=C Stretch : Aromatic C=C bond stretching vibrations give rise to absorptions in the 1450-1600 cm⁻¹ region.

X-ray Crystallography for Solid-State Structural Determination and Conformation

X-ray crystallography is a definitive technique for determining the precise three-dimensional structure of a molecule in the solid state. libretexts.orgwikipedia.org By diffracting X-rays off a single crystal of the compound, a detailed electron density map can be generated, revealing the exact positions of all atoms in the crystal lattice. nih.gov

For this compound, a single-crystal X-ray structure would provide unambiguous confirmation of its planar bicyclic ring system and the conformation of the methyl group. figshare.commdpi.com It would also yield precise bond lengths and angles, offering insights into the electronic distribution and potential intermolecular interactions, such as hydrogen bonding involving the N-H and C=O groups, in the solid state.

Biological and Pharmacological Research of 6 Methylisoquinolin 1 2h One and Its Derivatives

Anticancer Research and Cytotoxicity Studies

The quest for novel and effective anticancer agents has led to the investigation of various heterocyclic compounds, including isoquinolin-1(2H)-one derivatives. These compounds have demonstrated promising results in preclinical studies, showing potent activity against several cancer cell lines and elucidating multiple mechanisms of action.

In Vitro Anticancer Activity against Human Cancer Cell Lines

Derivatives of isoquinolin-1(2H)-one have been systematically evaluated for their cytotoxic effects against a panel of human cancer cell lines. Studies have revealed that structural modifications, particularly at the 3-position of the isoquinolinone core, can dramatically influence their antiproliferative potency.

For instance, a series of 3-arylisoquinolinones demonstrated significant cytotoxicity in breast, liver, lung, and colon cancer cell lines. acs.org Notably, meta-substituted analogues were found to be up to 700-fold more active than their para-substituted counterparts. acs.org One such derivative, 6-fluoro-3-(meta-fluorophenyl)isoquinolin-1(2H)-one, exhibited potent activity with low micromolar IC₅₀ values across multiple cell lines after a 96-hour continuous treatment. acs.org The sensitivity of cancer cells to these compounds was markedly greater than that of normal, noncancerous cell lines, suggesting a potential for selective targeting of tumor cells. acs.org

Another study focusing on derivatives of the natural product Lycobetaine led to the identification of 4-aryl-substituted isoquinolines with significant antiproliferative activity against neuroendocrine prostate cancer (NEPC) cells. mdpi.com Systematic structure-activity relationship (SAR) studies culminated in the discovery of a derivative with potent activity against the NEPC cell line LASCPC-01 and excellent selectivity over the PC-3 prostate cancer cell line. mdpi.com Similarly, research on substituted isoquinolin-1-ones identified 3-Biphenyl-4-methylisoquinolin-1-one as a compound with notable in vitro anticancer activity. koreascience.kr

Table 1: In Vitro Cytotoxicity (IC₅₀) of 3-Arylisoquinolinone Derivatives Data sourced from studies on various cancer cell lines.

| Compound Designation | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 6-fluoro-3-(meta-fluorophenyl)isoquinolin-1(2H)-one (Compound 4) | MCF-7 (Breast) | 0.44 | acs.org |

| A549 (Lung) | 0.35 | acs.org | |

| HT29 (Colon) | 0.36 | acs.org | |

| HepG2 (Liver) | 0.52 | acs.org | |

| SNU423 (Liver) | 0.42 | acs.org | |

| Caco-2 (Colon) | 0.38 | acs.org | |

| 6-fluoro-3-(3-methoxyphenyl)isoquinolin-1(2H)-one (Compound 6) | MCF-7 (Breast) | 1.10 | acs.org |

| A549 (Lung) | 1.05 | acs.org | |

| HT29 (Colon) | 0.96 | acs.org | |

| HepG2 (Liver) | 1.19 | acs.org | |

| SNU423 (Liver) | 1.02 | acs.org | |

| Caco-2 (Colon) | 1.11 | acs.org |

Mechanisms of Anticancer Action

The anticancer effects of isoquinolin-1(2H)-one derivatives are attributed to their ability to interfere with fundamental cellular processes required for tumor growth and survival. Key mechanisms include the induction of programmed cell death (apoptosis), modulation of the cell cycle, inhibition of critical enzymes, and interaction with specific molecular targets.

Apoptosis is a regulated process of programmed cell death that is often dysregulated in cancer. mdpi.comwikipedia.org Several isoquinolin-1(2H)-one derivatives have been shown to exert their anticancer effects by triggering this process. Treatment of SNU423 liver cancer cells with 6-fluoro-3-(meta-fluorophenyl)isoquinolin-1(2H)-one led to a significant, dose-dependent increase in apoptosis, as measured by the Annexin V/PI assay. acs.org Similarly, a quinolin-2(1H)-one derivative was found to induce apoptosis in ovarian cancer cells, evidenced by morphological changes and DNA fragmentation. nih.gov This was accompanied by a decrease in the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic proteins p53 and Bax. nih.gov

In addition to inducing apoptosis, these compounds can halt the proliferation of cancer cells by arresting the cell cycle at specific phases. The cell cycle is a series of events that leads to cell division and replication; its disruption is a common strategy for cancer therapy. nih.gov The 6-fluoro-3-(meta-fluorophenyl)isoquinolin-1(2H)-one derivative caused a significant accumulation of cells in the G₂/M phase of the cell cycle in multiple cancer cell lines, including HepG2 and SNU423. acs.org This G₂/M arrest prevents the cells from entering mitosis and dividing. The mechanism for this cell cycle arrest in a related quinolinone derivative was linked to the downregulation of cyclin B1 and cdk1, key proteins that regulate the G₂/M transition. nih.gov

Protein kinases are crucial enzymes that regulate a vast number of cellular processes, and their aberrant activity is a hallmark of cancer, making them attractive targets for drug development. ekb.eg Derivatives of the isoquinoline (B145761) scaffold have been specifically designed and synthesized as inhibitors of several kinases implicated in cancer progression, including Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A), cdc2-like kinases (CLK1/CLK4), and Haspin. nih.gov

Haspin kinase is an atypical kinase essential for mitosis, and its inhibition is a potential therapeutic strategy. nih.gov Pyrazolo[3,4-g]isoquinoline derivatives have been synthesized and shown to be potent Haspin inhibitors, with some compounds exhibiting IC₅₀ values in the nanomolar range. nih.gov These Haspin inhibitors often show cross-inhibition of other kinases like DYRK1A and CLK1. nih.gov For example, certain nitro-substituted pyrazoloisoquinolines were potent inhibitors of Haspin (IC₅₀ = 57 nM), CLK1, and DYRK1A. nih.gov The development of these compounds highlights the utility of the isoquinoline framework in creating potent and selective kinase inhibitors for cancer therapy. nih.govnih.gov

Beyond enzyme inhibition, the anticancer activity of isoquinolin-1(2H)-one derivatives can stem from direct interactions with other critical molecular targets. A key mechanism identified for the highly potent 3-arylisoquinolinones is their interaction with the microtubule network. acs.org Microtubules are essential components of the cytoskeleton involved in cell division, and drugs that interfere with their dynamics are among the most successful chemotherapeutics.

COMPARE analysis suggested that 6-fluoro-3-(meta-fluorophenyl)isoquinolin-1(2H)-one could mimic the action of colchicine, a well-known microtubule-destabilizing agent. acs.org Further molecular modeling and in vitro assays confirmed that this compound binds to the colchicine-binding pocket of tubulin, suppressing its polymerization. acs.org This disruption of microtubule function is the direct cause of the observed G₂/M cell cycle arrest and subsequent apoptosis. acs.org Additionally, some isoquinoline derivatives are known to modulate signaling pathways such as NF-κB and MAPK, which are critical in cancer progression, and can induce oxidative stress through the generation of reactive oxygen species (ROS), leading to apoptosis.

Antimicrobial Activity Investigations

In addition to their anticancer potential, isoquinoline-based compounds have been investigated for their ability to combat microbial infections. The isoquinoline nucleus is present in many natural alkaloids known for their antimicrobial properties, and synthetic derivatives aim to enhance this activity. arabjchem.org

Research has shown that isoquinoline derivatives can be effective against both Gram-positive and Gram-negative bacteria. arabjchem.org For example, a study on 6-(methylsulfonyl)isoquinolin-1(2H)-one demonstrated inhibitory activity against Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentration (MIC) values of 16 µg/mL and 32 µg/mL, respectively.

A separate study on new heteroaryl thiazole (B1198619) derivatives, which included a substituent based on 2-methylisoquinolin-1(2H)-one, also reported on antimicrobial activity. mdpi.com One such derivative showed moderate to good antibacterial activity, with MIC values ranging from 0.17 to >3.75 mg/mL against a panel of bacteria. mdpi.com The study also revealed that some of these compounds possessed better antifungal activity, with Minimum Fungicidal Concentration (MFC) values as low as 0.11 mg/mL. mdpi.com These findings suggest that the isoquinolin-1(2H)-one scaffold is a versatile platform for developing new antimicrobial agents. arabjchem.orgcymitquimica.com

Table 2: Antimicrobial Activity of Isoquinolin-1(2H)-one Derivatives Data represents the minimum concentration required to inhibit or kill microbial growth.

| Compound/Derivative | Microbial Strain | MIC | Reference |

| 6-(Methylsulfonyl)isoquinolin-1(2H)-one | Staphylococcus aureus | 16 µg/mL | |

| Escherichia coli | 32 µg/mL | ||

| Pseudomonas aeruginosa | 64 µg/mL | ||

| Thiazole derivative with 2-methylisoquinolin-1(2H)-one moiety (Compound 2) | Bacillus subtilis | 0.47 mg/mL | mdpi.com |

| Bacillus cereus | 0.47 mg/mL | mdpi.com | |

| Staphylococcus aureus | 0.94 mg/mL | mdpi.com | |

| Escherichia coli | 1.88 mg/mL | mdpi.com |

Antibacterial Properties against Gram-Positive and Gram-Negative Bacteria

The isoquinoline scaffold is a key feature in a variety of compounds exhibiting antibacterial properties. arabjchem.org Research has shown that derivatives of isoquinoline are effective against both Gram-positive and Gram-negative bacteria. arabjchem.org

Studies on tricyclic isoquinoline derivatives have demonstrated their potential against several Gram-positive pathogens. mdpi.comresearchgate.net For instance, certain derivatives have shown inhibitory activity against Staphylococcus aureus, Streptococcus pneumoniae, and Enterococcus faecium. mdpi.comresearchgate.net Specifically, the compound Methyl (2Z)-[2-oxo-5,6-dihydropyrrolo[2,1,a]isoquinolin-3-ylidene]-2-ethanoate displayed a minimum inhibitory concentration (MIC) of 16 µg/mL against Staphylococcus aureus. mdpi.com Another derivative, 6-(methylsulfonyl)isoquinolin-1(2H)-one, also showed significant inhibition against S. aureus with an MIC of 16 µg/mL.

Furthermore, quinoline-2-one derivatives have been identified as potent agents against multidrug-resistant Gram-positive strains, including methicillin-resistant Staphylococcus aureus (MRSA). nih.govnih.gov One such derivative, designated as compound 6c in a study, exhibited an MIC of 0.75 μg/mL against MRSA. nih.govnih.gov In the realm of Gram-negative bacteria, a benzyl (B1604629) isoquinoline alkaloid, hypeontine, has demonstrated an inhibitory effect against Pseudomonas aeruginosa with an MIC of 64.0 μg/mL. rsc.org

Table 1: Antibacterial Activity of Isoquinoline Derivatives

| Compound/Derivative | Bacterium | Activity (MIC) |

|---|---|---|

| Methyl (2Z)-[2-oxo-5,6-dihydropyrrolo[2,1,a]isoquinolin-3-ylidene]-2-ethanoate | Staphylococcus aureus | 16 µg/mL mdpi.com |

| Methyl (2Z)-[2-oxo-5,6-dihydropyrrolo[2,1,a]isoquinolin-3-ylidene]-2-ethanoate | Enterococcus faecium | 128 µg/mL mdpi.com |

| Tricyclic Isoquinoline Derivative 8f | Staphylococcus aureus | 32 µg/mL mdpi.comresearchgate.net |

| Tricyclic Isoquinoline Derivative 8f | Streptococcus pneumoniae | 32 µg/mL mdpi.comresearchgate.net |

| Tricyclic Isoquinoline Derivative 8f | Enterococcus faecium | 64 µg/mL mdpi.comresearchgate.net |

| 6-(methylsulfonyl)isoquinolin-1(2H)-one | Staphylococcus aureus | 16 µg/mL |

| Quinoline-2-one Derivative 6c | Methicillin-resistant Staphylococcus aureus (MRSA) | 0.75 µg/mL nih.govnih.gov |

Antifungal Efficacy

The antifungal potential of isoquinoline derivatives has also been a subject of investigation. arabjchem.org While some studies have noted that the inclusion of a 2-methylisoquinolin-1(2H)-one moiety did not confer antifungal activity, other related structures have shown promise. nih.gov For instance, certain quinoline (B57606) derivatives have demonstrated selective action against Candida species and dermatophytes, with MIC values ranging from 12.5 to 50 μg/mL. nih.gov

Copper(II) complexes of quinolin-2(1H)-one derived Schiff bases have been reported to exhibit excellent activity against Candida albicans. researchgate.net In a broader context, isoquinoline alkaloids have generally shown inhibitory effects against various yeasts. arabjchem.org The synthetic versatility of the quinoline nucleus allows for structural modifications that can lead to potent antifungal agents. nih.gov For example, one study found that a specific quinoline derivative was active against all tested dermatophytic strains with MIC values between 12.5 and 25 μg ml−1. nih.gov

Table 2: Antifungal Activity of Quinoline/Isoquinoline Derivatives

| Compound/Derivative | Fungal Strain | Activity (MIC) |

|---|---|---|

| Quinoline Derivative 2 | Candida spp. | 25–50 μg/mL nih.gov |

| Quinoline Derivative 3 | Candida spp. | 25–50 μg/mL nih.gov |

| Quinoline Derivative 5 | Dermatophytes | 12.5–25 μg/mL nih.gov |

| Thiazole Derivative 8 | Various Fungi | 0.08–0.23 mg/mL nih.gov |

Neuroprotective Effects and Neurological Research

Isoquinoline alkaloids and their derivatives are recognized for their neuroprotective effects. rsc.org Research into compounds such as 2,4-Dimethylisoquinolin-1(2H)-one has indicated potential for the treatment of neurodegenerative diseases. smolecule.com

A notable example is the dihydroquinoline derivative, 6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline (DHQ), which has demonstrated a neuroprotective effect in a rat model of cerebral ischemia/reperfusion. nih.gov The protective mechanism of DHQ involves the inhibition of oxidative stress, inflammation, and apoptosis. nih.gov Similarly, derivatives of 1-methyl-1,2,3,4-tetrahydroisoquinoline (B1208477) have shown neuroprotective effects in a mouse model of Parkinson's disease by preventing a reduction in dopamine (B1211576) transporter expression. researchgate.net

Furthermore, research on quinazoline (B50416) derivatives, which share structural similarities, has revealed compounds that can protect brain-related cells from glutamate-induced death and even induce neuronal differentiation. nih.gov These compounds were found to be effective in animal models of excitotoxicity and hereditary brain disease. nih.gov

Pharmacological Profile and Pharmacokinetics (if applicable to isoquinolones)

Absorption, Distribution, Metabolism, and Excretion (ADME) Studies

The pharmacokinetic properties of isoquinolone derivatives are crucial for their development as therapeutic agents. ADME studies on a novel isoquinolinone-based melatonin (B1676174) receptor agonist revealed that it was stable in simulated gastrointestinal fluid and could readily penetrate a Caco-2 cell model of the intestinal barrier, suggesting good oral absorption. nih.gov This compound was found to be metabolized in rat intestinal and liver microsomes, with major biotransformation pathways including the cleavage of an ether bond, hydroxylation, and demethylation. nih.gov

Another isoquinoline derivative, netupitant, showed rapid absorption and was extensively metabolized through both Phase I and II hepatic processes. nih.gov Its elimination was primarily through the hepatic/biliary route. nih.gov The study of pharmacokinetics is complex, especially for natural product mixtures containing isoquinoline alkaloids, due to the diversity of compounds and their potential interactions. frontiersin.org

Oral Bioavailability and Metabolic Stability

Metabolic stability is a key determinant of a compound's oral bioavailability and half-life. bioivt.commdpi.com For one isoquinolinone derivative, while it showed moderate clearance and a large volume of distribution, its absolute oral bioavailability in rats was relatively low, ranging from 9.8% to 18.6%. nih.gov The in vitro half-life in rat liver microsomes was 17.5 minutes, compared to 367.5 minutes in intestinal microsomes, indicating significant first-pass metabolism in the liver. nih.gov

The low oral bioavailability of some isoquinoline alkaloids, such as berberine, is attributed to extensive intestinal and hepatic first-pass metabolism and efflux transport by proteins like P-glycoprotein. researchgate.net However, some isoquinolone derivatives have been noted for their favorable properties, including high aqueous solubility and metabolic stability, which are desirable for oral administration. colab.ws

Mechanism of Action Studies

The biological effects of 6-Methylisoquinolin-1(2H)-one and its derivatives are underpinned by various mechanisms of action. For instance, the inclusion of a trifluoromethyl group on the isoquinolinone ring, as in 6-(trifluoromethyl)isoquinolin-1(2H)-one, enhances the compound's lipophilicity. This property facilitates penetration of cellular membranes, allowing the compound to interact with intracellular targets such as enzymes and signaling pathways. Similarly, 6-(methylsulfonyl)isoquinolin-1(2H)-one is thought to exert its effects by binding to the active sites of specific enzymes.

In the context of antibacterial activity, some isoquinoline derivatives are known to interfere with DNA gyrase and topoisomerase IV activity. researchgate.net Other quinoline-2-one derivatives have been found to inhibit dihydrofolate reductase, a key enzyme in bacterial metabolism. nih.govnih.gov

The neuroprotective mechanisms have also been partially elucidated. The derivative DHQ exerts its effects by reducing oxidative stress, inflammation, and apoptosis, while also modulating the body's antioxidant defense systems. nih.gov Other neuroprotective compounds from the related quinazoline class have been shown to bind to the 18 kDa translocator protein (TSPO). nih.gov

Target Identification and Validation

The initial step in harnessing the therapeutic potential of this compound and its derivatives involves the identification and validation of their biological targets. This process is crucial for understanding the mechanism of action and for guiding the rational design of more potent and selective drug candidates.

A variety of computational and experimental approaches are employed for target identification. In silico methods, such as Swiss Target Prediction, can forecast potential protein targets based on the chemical structure of a compound. For instance, a study on 22-(4-pyridinecarbonyl) jorunnamycin A, a synthetic derivative of a bistetrahydroisoquinolinequinone, utilized this approach to identify 100 potential targets. By cross-referencing these with databases of disease-related genes, researchers narrowed down 78 core targets potentially involved in the compound's effect against non-small-cell lung cancer (NSCLC). chinesechemsoc.org

Fragment-based drug discovery (FBDD) is another powerful strategy. Here, smaller, less complex molecules (fragments) that bind to a target protein are identified and then elaborated or combined to create a more potent lead compound. Isoquinoline itself has been used as a template for developing kinase inhibitors, with a library of 5,000 derivatives screened to identify initial hits. mdpi.com

Once potential targets are identified, validation is essential to confirm their role in the compound's biological activity. This can involve techniques like genetic knockdown (e.g., using siRNA or CRISPR) or overexpression studies to observe how altering the target's expression affects the cellular response to the compound. For example, the validation of ERK1/2 and MEK1 as targets for a jorunnamycin A derivative in NSCLC was confirmed through immunoblotting, which showed that the compound induced apoptosis in an ERK/MEK/Bcl-2-dependent manner. chinesechemsoc.org

Enzyme Inhibition Studies

A significant area of research for isoquinolin-1(2H)-one derivatives is their ability to inhibit the activity of various enzymes, a common mechanism for therapeutic intervention. The nature and position of substituents on the isoquinolinone core play a critical role in determining the potency and selectivity of enzyme inhibition.

One notable class of enzymes targeted by isoquinolin-1(2H)-one derivatives are kinases . Kinases are crucial regulators of cell signaling, and their dysregulation is implicated in numerous diseases, particularly cancer. Isoquinoline-tethered quinazoline derivatives have been developed as inhibitors of Human Epidermal Growth Factor Receptor 2 (HER2), a key target in certain breast cancers. These compounds demonstrated improved selectivity for HER2 over the closely related Epidermal Growth Factor Receptor (EGFR), a significant challenge in the field. mdpi.com

Another important enzyme target is dihydroorotate dehydrogenase (DHODH) , which is involved in pyrimidine (B1678525) biosynthesis and is a target for the treatment of acute myeloid leukemia (AML). Isoquinolinone-based compounds have been explored as isosteric replacements for other scaffolds in the development of potent and selective DHODH inhibitors. nih.gov

Tankyrases (TNKS) , members of the poly(ADP-ribose) polymerase (PARP) family, are also targeted by isoquinolin-1(2H)-one derivatives. A series of these derivatives were designed and synthesized, leading to the identification of potent TNKS inhibitors with IC50 values in the nanomolar range. Molecular docking studies suggested a unique binding mode for these inhibitors compared to known TNKS inhibitors. nih.gov

The inhibitory activity of these derivatives is often quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

Table 1: Enzyme Inhibition by this compound Derivatives

| Derivative | Target Enzyme | IC50 (nM) | Reference |

|---|---|---|---|

| Compound 11c | TNKS1 | 9 | nih.gov |

| TNKS2 | 3 | nih.gov | |

| Isoquinoline 14a | HER2 | Not specified in abstract | mdpi.com |

| Isoquinolinone-based DHODH Inhibitor | DHODH | Not specified in abstract | nih.gov |

Receptor Binding Affinity Investigations

Beyond enzyme inhibition, derivatives of this compound have been investigated for their ability to bind to various cell surface and nuclear receptors, thereby modulating their function. The affinity of a compound for a receptor is a key determinant of its potency and potential therapeutic effect.

One area of focus has been on G protein-coupled receptors (GPCRs), a large family of receptors involved in a wide range of physiological processes. For example, a series of isoquinoline derivatives have been synthesized and evaluated as antagonists for the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2) , a receptor implicated in allergic diseases. Optimization of these derivatives led to the identification of a potent and selective CRTH2 antagonist with a binding affinity (IC50) of 2.1 nM. arabjchem.org

Derivatives of 6,7-dimethoxyisoquinoline (B95607) have also been explored as antibacterial agents targeting the bacterial cell division protein FtsZ . While the non-quaternary derivatives showed no significant activity, their N-methyl quaternary ammonium (B1175870) counterparts exhibited antibacterial potency against S. aureus, which increased with the lipophilicity of the substituent at the 3'-position. researchgate.net

The binding affinity is typically determined through competitive radioligand binding assays, where the test compound's ability to displace a known radiolabeled ligand from the receptor is measured. The affinity is often expressed as the inhibitory constant (Ki) or the half-maximal inhibitory concentration (IC50).

Table 2: Receptor Binding Affinity of Isoquinoline Derivatives

| Derivative | Target Receptor | Binding Affinity (IC50/Ki) | Reference |

|---|---|---|---|

| TASP0412098 (9l) | CRTH2 | IC50 = 2.1 nM | arabjchem.org |

| Compound 1 | CRTH2 | IC50 = 19 nM | arabjchem.org |

| N-methyl quaternary ammonium derivatives | FtsZ (in S. aureus) | Activity observed, specific values not provided | researchgate.net |

Modulation of Biochemical Pathways

The interaction of this compound derivatives with their molecular targets can lead to the modulation of entire biochemical pathways, resulting in a cascade of downstream effects that ultimately produce a physiological response.

For instance, the inhibition of kinases by isoquinolinone derivatives can directly impact signaling pathways crucial for cell growth and survival. The aforementioned HER2 inhibitors, by blocking the kinase activity of the receptor, disrupt the downstream signaling cascades that promote cancer cell proliferation. mdpi.com Similarly, the inhibition of DHODH by isoquinolinone-based compounds interferes with the pyrimidine biosynthesis pathway, which is essential for DNA replication and cell division, thereby providing a therapeutic strategy for rapidly proliferating cancer cells. nih.gov

In the context of NSCLC, a derivative of jorunnamycin A was found to induce apoptosis through the mitogen-activated protein kinase (MAPK) signaling pathway . Specifically, it was shown to interact with ERK1/2 and MEK1, leading to the modulation of the Bcl-2 family of proteins, which are key regulators of apoptosis. chinesechemsoc.org

Furthermore, isoquinolin-1(2H)-one derivatives have been shown to modulate inflammatory pathways. The CRTH2 antagonists, by blocking the action of prostaglandin (B15479496) D2 on this receptor, can inhibit the activation of eosinophils and Th2 cells, key players in allergic inflammation. arabjchem.org

Gene Expression Modulation

The activity of this compound and its derivatives can extend to the level of gene expression, where they can alter the transcription of specific genes, leading to long-term changes in cellular function.

Research on bromodomain and extra-terminal domain (BET) inhibitors has highlighted the potential for isoquinolinone scaffolds in this area. A study on BRD7 bromodomain inhibitors for prostate cancer utilized a 4-bromo-2-methylisoquinolin-1(2H)-one intermediate in their synthesis. The resulting inhibitors were found to reduce the expression of androgen receptor (AR) target genes. RNA sequencing analysis of cells treated with one such inhibitor revealed a significant number of both down- and up-regulated genes, with the most enriched pathways being related to cell cycle and proliferation. nih.gov

The modulation of gene expression is a complex process that can be influenced by a variety of factors, including the direct binding of a compound to transcription factors or its indirect effects on signaling pathways that regulate gene transcription. The ability of isoquinolinone derivatives to influence gene expression opens up avenues for their application in diseases driven by aberrant gene regulation.

Metal Complexation and its Influence on Biological Activity

The biological activity of isoquinoline derivatives can be significantly enhanced through coordination with metal ions. The resulting metal complexes can exhibit novel pharmacological properties, including enhanced antimicrobial and anticancer activities, often attributed to changes in lipophilicity, geometry, and the ability to interact with biological macromolecules like DNA.

Research on palladium(II) and rhodium(III) complexes with isoquinoline derivatives has demonstrated their potential as anticancer agents. These complexes showed higher in vitro anticancer activity against HepG2 cells compared to the free ligands and the commonly used drug cisplatin. Mechanistic studies revealed that one of the palladium complexes induced cell cycle arrest and mitochondria-mediated apoptosis. The number and position of methoxy (B1213986) groups on the isoquinoline scaffold were found to influence the cytotoxicity of the complexes. chinesechemsoc.org

Copper(II) complexes of 1-(isoquinolin-3-yl)heteroalkyl-2-ones have also been synthesized and evaluated for their anticancer and antimicrobial potential. These complexes exhibited remarkable growth inhibitory potency against several human cancer cell lines, with some showing greater efficacy than the standard drug etoposide. The free ligands, in contrast, were inactive. The copper complexes were also found to induce cell cycle arrest and DNA degradation. mdpi.comsemanticscholar.org

The formation of metal complexes can enhance the efficacy of the parent ligand through several mechanisms. Chelation can increase the lipophilicity of the molecule, facilitating its transport across cell membranes. The metal ion itself can also be the active species or can help in delivering the ligand to its target site. Furthermore, the geometry of the complex can lead to specific interactions with biological targets that are not possible for the free ligand.

Table 3: Anticancer Activity of Metal Complexes of Isoquinoline Derivatives

| Complex | Cancer Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| [Pd(L¹)Cl₂] (C1) | HepG2 | Lower than cisplatin, specific value not provided | chinesechemsoc.org |

| Copper(II) Complex C2 | HepG2 | ~5.04 µg/mL | semanticscholar.org |

| Copper(II) Complex C2 | T98G | ~14.89 µg/mL | semanticscholar.org |

Structure Activity Relationship Sar Studies and Rational Drug Design

Systematic Synthesis of Analogs for SAR Derivations

The exploration of the structure-activity relationships of 6-Methylisoquinolin-1(2H)-one and its parent structures necessitates the systematic synthesis of a variety of analogs. Researchers employ multi-step synthetic routes to introduce diverse functional groups at various positions of the isoquinolinone core.

A common strategy involves the construction of the heterocyclic ring system from appropriately substituted precursors. For instance, a series of substituted isoquinolinones were synthesized to evaluate their activity as melatoninergic ligands. plos.org This involved coupling a substituted benzoic acid with an amine, followed by a Pummerer rearrangement and an acid-catalyzed cyclization to form the isoquinolinone ring. plos.org Subsequent alkylation of a hydroxyl group allowed for the introduction of various substituents at the C6 position. plos.org

In another example, aimed at developing CRTH2 antagonists, a key intermediate was modified to create a library of compounds. jst.go.jp The synthesis started from a substituted isoquinoline (B145761) that underwent several transformations, including the introduction of different moieties to the benzamide (B126) portion of the molecule to explore the SAR. jst.go.jp Similar synthetic strategies have been employed to create analogs for evaluating antiviral and anticancer activities, where modifications were systematically made to all three rings of a phenylisoquinolone structure. bath.ac.uknih.govnih.gov These synthetic campaigns are essential for generating the chemical diversity needed to derive meaningful SAR data.

Impact of Substituent Position and Nature on Biological Activity

The biological activity of isoquinolin-1(2H)-one derivatives is highly sensitive to the position and chemical nature of substituents on the heterocyclic ring.

Studies on isoquinolinone-based melatoninergic ligands have shown that the position of a substituted benzyloxyl group is a key determinant of functional characteristics. plos.org For example, placing a 3-methoxybenzyloxyl group at the C5, C6, or C7 position conferred effective binding and selectivity toward the MT2 receptor. plos.org The binding affinity was found to be significantly different depending on the substitution position. plos.org Furthermore, subtle changes to the substituent, such as moving a methoxy (B1213986) group on the benzyl (B1604629) ring from the 3-position to the 4-position, could switch the compound from an agonist to an antagonist. plos.org

In the development of CRTH2 antagonists, SAR studies focused on the R2 substituent of a benzamide moiety. jst.go.jp Replacing a small methyl group with larger cycloalkylethyl or adamantylethyl groups dramatically enhanced both binding affinity and functional activity. jst.go.jp This highlights the importance of the size and lipophilicity of the substituent at this position. The introduction of a trifluoromethyl group at the C6 position of the isoquinolinone scaffold has been noted to increase lipophilicity and metabolic stability, which can enhance bioactivity. Conversely, for certain antibacterial isoquinoline derivatives, the presence of basic substituents at the C1-position was associated with increased activity. arabjchem.orgnih.gov

The following table summarizes the impact of various substituents on the CRTH2 antagonist activity of a series of isoquinoline derivatives.

| Compound | Substituent (R²) | Binding IC₅₀ (nM) | Functional IC₅₀ (nM) |

|---|---|---|---|

| 9a | - | 8.3 | 15 |

| 9b | Methyl | 360 | - |

| 9c | Cyclopropylethyl | 3.5 | 15 |

| 9d | Cyclohexylethyl | 1.8 | 12 |

| 9e | Adamantylethyl | 2.2 | 11 |

Data sourced from a study on isoquinoline derivatives as CRTH2 antagonists. jst.go.jp

Conformational Analysis and its Correlation with Pharmacological Effects

The three-dimensional conformation of a molecule is critical for its interaction with a biological target. For the this compound scaffold, conformational analysis helps to understand how the spatial arrangement of its atoms influences its pharmacological effects. The isoquinolinone ring system is largely planar, but the substituents attached to it can adopt various conformations.

The study of conformationally restrained analogs of other pharmacologically active molecules has demonstrated the importance of a specific spatial arrangement of functional groups for receptor activation. nih.gov For cyclic structures like cyclohexane, the chair conformation is generally the most stable, and substituents preferentially occupy the equatorial position to minimize steric hindrance. dalalinstitute.comsapub.org Similarly, in heterocyclic systems, the ring often adopts a preferred conformation, such as a twisted chair, to maximize stability. researchgate.net

For this compound and its derivatives, the orientation of substituents relative to the planar ring system can dictate how the molecule fits into a receptor's binding pocket. The rotation of bonds connecting substituents can lead to different conformers, some of which may be more energetically favorable for binding than others. mdpi.com Nuclear Overhauser Effect (NOE) spectroscopy is a powerful NMR technique used to determine the through-space proximity of atoms, providing crucial data for establishing the predominant conformation of a molecule in solution. mdpi.com Understanding the preferred conformation of active analogs allows for the refinement of pharmacophore models and the design of new molecules with optimized geometry for target interaction. nih.gov

Computational Chemistry and Molecular Docking for Ligand-Target Interactions

Computational chemistry, particularly molecular docking, is an indispensable tool in the rational design of drugs based on the this compound scaffold. Molecular docking simulations predict the preferred orientation of a ligand when bound to a target protein, as well as the binding affinity. d-nb.info This information is crucial for understanding the molecular basis of a compound's activity and for prioritizing which analogs to synthesize.

For example, molecular docking can be used to correlate the effects of different substituents with the binding energy to a target like an enzyme or receptor. Studies on related heterocyclic compounds have successfully used docking to interpret the interaction of ligands within the binding sites of proteins, showing that the presence of certain fragments, like a thiourea (B124793) group, can increase the binding affinity. d-nb.info

These computational approaches allow researchers to visualize the interactions between the isoquinolinone derivative and the amino acid residues of the target protein. Key interactions often include hydrogen bonds, hydrophobic interactions, and aromatic stacking. By analyzing these interactions, chemists can make informed decisions about which modifications to the this compound structure are most likely to improve its pharmacological properties. The combination of pharmacophore modeling and molecular docking has proven to be a powerful strategy for enriching virtual screening hits and identifying novel active compounds. dovepress.com

Development of this compound as a Pharmacophore in Drug Discovery

A pharmacophore is defined as the essential ensemble of steric and electronic features required for optimal molecular interactions with a specific biological target. dovepress.comnih.gov The this compound structure serves as an excellent pharmacophore scaffold for the development of new drugs. Its rigid bicyclic system provides a well-defined spatial arrangement of functional groups. The lactam moiety contains both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the carbonyl oxygen), which are critical features for anchoring the molecule in many protein binding sites.

The aromatic ring can participate in pi-stacking and hydrophobic interactions. The methyl group at the 6-position, along with other potential substitution sites (C3, C4, C5, C7, etc.), provides vectors for chemical modification to fine-tune the molecule's properties and explore the chemical space around the core pharmacophore. plos.org

By identifying the common pharmacophoric features in a series of active isoquinolinone derivatives, researchers can create a model that is then used to search large chemical databases for novel compounds that fit the model. nih.gov This approach has been successfully applied in the discovery of ligands for various targets. plos.orgjst.go.jp The versatility of the this compound core, allowing for the strategic placement of different functional groups, makes it a valuable pharmacophore for generating potent and selective ligands for a diverse range of biological targets. plos.orgjst.go.jp

Applications in Medicinal Chemistry and Drug Discovery

6-Methylisoquinolin-1(2H)-one as a Bioactive Scaffold for New Chemical Entities

The this compound structure represents a key starting point, or scaffold, for the synthesis of new chemical entities (NCEs) in drug discovery. The isoquinolone framework is a common motif in various naturally occurring bioactive compounds, often featuring substitutions at the C-6 and C-7 positions. acs.org The introduction of different chemical groups onto this core structure allows medicinal chemists to systematically modify its properties to enhance biological activity and drug-like characteristics. researchgate.net

Increasing the three-dimensional (sp³) character of drug candidates is a modern strategy in medicinal chemistry believed to improve both physical and chemical properties. acs.org The this compound scaffold is particularly amenable to modifications that introduce sp³ carbon-linked groups, such as aza- and oxacyclic appendages, at the C-6 position. acs.org This approach has gained significant interest, especially following reports that certain 6-substituted isoquinolones exhibit potent activity against challenging cancer targets. acs.org The versatility of the isoquinolone scaffold has been leveraged to develop compounds with a broad spectrum of potential therapeutic applications.

Table 1: Reported Biological Activities of Isoquinolone Derivatives

| Biological Activity | Reference |

|---|---|

| Anticancer | acs.org |

| Antifungal | acs.org |

| Antiallergic | acs.org |

| Antipsychotic | acs.org |

| Antibacterial | mdpi.com |

| Rho Kinase Inhibition | acs.org |

Design and Synthesis of Kinase Inhibitors

Kinases are a critical class of enzymes that regulate numerous cellular processes, and their dysregulation is implicated in many diseases, particularly cancer. nih.gov Consequently, designing inhibitors that selectively target specific kinases is a major focus of modern drug discovery. nih.govmdpi.com The isoquinolin-1(2H)-one scaffold has proven to be a fruitful foundation for developing such inhibitors.

A key strategy involves the targeted synthesis of derivatives to interact with the ATP-binding site of kinases. For instance, research has shown that substituting the 6-methoxy group found in some naturally occurring isoquinolone alkaloids with ether-tethered azacyclic groups can lead to potent inhibitors of Rho kinase, an enzyme family involved in cardiovascular diseases. acs.org Furthermore, substituted isoquinolin-1(2H)-one compounds have been specifically designed and patented to modulate the activity of PI3 kinases, another crucial family of enzymes in cancer signaling pathways. google.com.na The synthesis process often involves metal-catalyzed cross-coupling reactions, which allow for the direct and versatile introduction of various substituents at the C-6 position of a bromo-isoquinolone intermediate, thereby creating a library of potential kinase inhibitors for screening. acs.org

Development of Novel Therapeutic Agents for various Diseases

The structural versatility of the this compound scaffold has enabled its use in developing therapeutic agents for a range of diseases beyond cancer. The core structure is a privileged scaffold, meaning it is capable of binding to multiple biological targets upon modification.

Infectious Diseases: Researchers have synthesized and investigated isoquinoline (B145761) derivatives for their potential as antibacterial agents. mdpi.com By creating novel tricyclic isoquinoline compounds, studies have demonstrated activity against several Gram-positive pathogens, including Staphylococcus aureus, Streptococcus pneumoniae, and Enterococcus faecium. mdpi.com

Inflammatory and Neurodegenerative Disorders: The c-Jun N-terminal kinases (JNKs) are implicated in inflammatory conditions like rheumatoid arthritis and in cell-death pathways associated with neurodegenerative diseases. researchgate.net The development of potent and selective JNK inhibitors is a significant therapeutic goal, and heterocyclic scaffolds are often employed in this pursuit. researchgate.net

Cancer: Beyond kinase inhibition, derivatives of the isoquinolone scaffold are being explored for broad anticancer applications. A 4-arylated 2-methylisoquinolin-1(2H)-one derivative, CC-90010, was developed for the treatment of solid tumors and advanced to clinical investigation. researchgate.net

Preclinical Evaluation of Promising Drug Candidates

Before a new chemical entity can be considered for human trials, it must undergo rigorous preclinical evaluation. This stage assesses the compound's biological activity, selectivity, and potential for toxicity. For drug candidates derived from the this compound scaffold, this process involves several key steps.

Initially, synthesized compounds are tested in biochemical assays to confirm their interaction with the intended molecular target, such as a specific kinase. acs.org This is followed by cell-based assays, which evaluate the compound's effect in a more biologically relevant context, for example, by measuring its ability to inhibit the proliferation of cancer cell lines or its activity against bacterial pathogens. mdpi.comacs.org

A crucial part of preclinical evaluation is assessing cytotoxicity against normal mammalian cells to determine a therapeutic window. For example, novel antibacterial isoquinoline derivatives were evaluated against HEp-2 and McCoy B mammalian cell lines to gauge their potential for off-target toxicity. mdpi.com Pharmacokinetic properties, which describe how the compound is absorbed, distributed, metabolized, and excreted (ADME), are also investigated. The successful navigation of these preclinical hurdles, demonstrating both efficacy and a suitable safety profile in non-human studies, is essential for a drug candidate to advance. The progression of the 2-methylisoquinolin-1(2H)-one derivative CC-90010 into a first-in-human study is evidence of a promising preclinical evaluation. researchgate.net

Table 2: List of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| doryphornine |

| siamine |

| coryaldine |

| dorianine |

| thalflavine |

| ruprechtstyril |

| lycoricidine |

| narciclasine |

| 6-bromo isoquinolone |

| CC-90010 |

| Duvelisib |

| 6-(methylsulfonyl)isoquinolin-1(2H)-one |

Future Directions and Research Opportunities

Exploration of Novel Synthetic Routes for Enhanced Efficiency

While classical methods for synthesizing the isoquinoline (B145761) core exist, such as the Bischler–Napieralski and Pictet–Spengler reactions, they often require harsh conditions and lengthy procedures. tandfonline.com The future of isoquinolinone synthesis lies in the development of more efficient, sustainable, and cost-effective methodologies. numberanalytics.com

Recent advancements have focused on transition-metal-catalyzed reactions, which offer high efficiency and selectivity. numberanalytics.compleiades.online For instance, palladium-catalyzed domino Heck/intermolecular cross-coupling processes have been developed for the efficient synthesis of 4-alkylated isoquinoline derivatives. rsc.org Another promising strategy involves the cyclization/deoxygenation of 2-alkynylbenzaldoximes, which can be achieved using electrophiles like silver triflate or bromine, followed by deoxygenation with carbon disulfide (CS₂), to produce functionalized isoquinolines in good to high yields. thieme-connect.comresearchgate.net Researchers are also exploring multicatalytic systems, such as combining silver triflate (AgOTf) and copper(II) triflate (Cu(OTf)₂), for the intramolecular cycloisomerization of 2-alkynylbenzaldoxime to improve yields and reaction times. tandfonline.com

A key goal for future research is the development of synthetic methods that are not only efficient but also environmentally friendly, potentially utilizing biocatalysts or renewable starting materials. numberanalytics.com The ability to easily generate a diverse library of 6-Methylisoquinolin-1(2H)-one derivatives by modifying substituents on the core structure is crucial for exploring structure-activity relationships (SAR).

In-depth Elucidation of Molecular Mechanisms in Biological Systems

While various biological activities, including anticancer, anti-inflammatory, and antimicrobial properties, have been attributed to isoquinolinone derivatives, a detailed understanding of their molecular mechanisms is often incomplete. ontosight.aiontosight.ainih.gov Future research must focus on precisely identifying the molecular targets and pathways through which these compounds exert their effects. ontosight.aiunl.pt

For example, some isoquinolinone derivatives are known to function as enzyme inhibitors. The trifluoromethyl group on compounds like 6-(trifluoromethyl)isoquinolin-1(2H)-one enhances lipophilicity, which may allow for better penetration of cell membranes and interaction with intracellular targets. Other derivatives have been found to interact with nucleic acids, although the specifics of binding and energetics often remain to be fully clarified. nih.gov

Advanced techniques in chemical biology and proteomics will be instrumental in deconstructing these mechanisms. Elucidating how this compound and its analogues interact with specific proteins, modulate signaling pathways like Wnt/β-catenin or p53, or affect cell cycle progression and apoptosis will be critical. univ.kiev.uanih.gov This deeper mechanistic insight is essential for rational drug design and for identifying patient populations most likely to benefit from these potential therapies.

Clinical Translation Potential of this compound Derivatives

The ultimate goal of medicinal chemistry research is the development of new therapeutic agents. For this compound derivatives to move toward clinical use, a significant body of preclinical data must be generated. nih.gov A primary focus of future research will be the comprehensive evaluation of the pharmacokinetic properties (absorption, distribution, metabolism, and excretion) and toxicity profiles of lead compounds. ontosight.aiontosight.ai

Many isoquinoline alkaloids show promise in biomedical research, but their clinical applicability requires extensive investigation. nih.gov For instance, studies on 3-aminoisoquinolin-1(2H)-one derivatives have identified lead compounds with effective tumor growth prevention and good selectivity in cancer cell line screenings. univ.kiev.ua Similarly, substituted isoquinolinones have been identified as selective ligands for melatonin (B1676174) receptors, suggesting potential applications in neurological and circadian rhythm-related disorders. plos.org

Future work will involve rigorous in vitro and in vivo studies to assess efficacy and safety. ontosight.ai This includes testing in relevant animal disease models to establish proof-of-concept before any consideration for human clinical trials. ontosight.ai The development of derivatives with improved drug-like properties will be a key strategy to enhance their clinical translation potential. ontosight.ai

Development of Advanced Therapeutic Strategies

Beyond developing single-agent therapies, future research will explore more sophisticated therapeutic strategies involving isoquinolinone derivatives. Combination therapy, where an isoquinolinone is used alongside other established drugs, represents a promising approach to enhance efficacy and overcome drug resistance. mdpi.commdpi.com

For example, the synthetic isoquinolinone AM12 has been studied in combination with nutraceuticals like curcumin (B1669340) and quercetin (B1663063) to synergistically inhibit the 20S proteasome, a key target in cancer therapy. mdpi.com Such combinations can potentially allow for lower doses of each agent, thereby reducing toxicity while achieving a potent therapeutic effect. mdpi.commdpi.com Future studies could explore combining this compound derivatives with existing chemotherapies, targeted agents, or immunotherapies to tackle complex diseases like cancer. nih.gov

Another advanced strategy involves the development of therapies for nonsense-related diseases, where a premature stop codon leads to a nonfunctional protein. nih.gov Molecules that can induce the cellular machinery to read through these premature stop codons could restore the function of critical proteins like p53, and the isoquinolinone scaffold could be explored for this purpose. nih.gov These innovative approaches could significantly broaden the therapeutic applications of the isoquinolinone class of compounds.

Computational Modeling and Artificial Intelligence in Drug Discovery for Isoquinolinones

The integration of computational modeling and artificial intelligence (AI) is set to revolutionize the discovery and development of isoquinolinone-based drugs. tandfonline.comnih.govmdpi.com These technologies can significantly accelerate the process, reduce costs, and improve the quality of drug candidates by analyzing vast datasets and predicting molecular properties. nih.govarxiv.org

Three-dimensional quantitative structure-activity relationship (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA), are already being used to understand how the structural features of isoquinolinone derivatives relate to their biological activity. tandfonline.comrsc.org These models provide theoretical guidance for designing new, more potent compounds. tandfonline.com Molecular docking and molecular dynamics simulations are also employed to study the binding modes of these ligands with their target receptors, offering insights into the crucial interactions that determine efficacy. rsc.org

Looking forward, AI and machine learning algorithms will play an even larger role. nih.gov AI can be used to screen massive virtual libraries of compounds, design novel molecules with desired properties, predict efficacy and toxicity, and optimize clinical trial design. mdpi.comarxiv.org By combining the predictive power of AI with the expertise of medicinal chemists, the development of new therapeutic agents based on the this compound scaffold can be significantly optimized and accelerated. nih.gov

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for 6-Methylisoquinolin-1(2H)-one and its derivatives?

- Answer : Transition metal-free cascade reactions using alkynols and imines, mediated by potassium tert-butoxide (t-BuOK), are widely applied. Solvent choice (e.g., DMSO or THF) dictates chemoselectivity, yielding either isoquinolinone derivatives or dihydroisobenzofurans . Hypervalent iodine(III) reagents, such as PIDA, also enable efficient synthesis under mild conditions, with NMR and HRMS used for structural validation .

Q. What spectroscopic techniques are critical for characterizing this compound?

- Answer : Nuclear magnetic resonance (NMR) (e.g., H and C), infrared spectroscopy (IR), and high-resolution mass spectrometry (HRMS) are essential. For example, H NMR peaks at δ 8.40 (d, J = 8.4 Hz) and IR absorption at 1662 cm (C=O stretch) confirm structural motifs . Single-crystal X-ray diffraction (e.g., Acta Crystallographica reports) provides definitive stereochemical data .

Advanced Research Questions

Q. How does solvent polarity influence chemoselective synthesis of this compound derivatives?

- Answer : In DMSO, t-BuOK promotes intramolecular C–O bond cleavage and nucleophilic addition, favoring isoquinolinone formation. In THF, selective deprotonation leads to dihydroisobenzofurans. This solvent-dependent mechanism is supported by isotopic labeling and intermediate trapping studies .

Q. What strategies optimize reaction yields in transition metal-free syntheses?

- Answer : Key factors include:

- Catalyst loading : 20 mol% t-BuOK balances reactivity and side reactions.

- Substrate scope : Electron-donating groups (e.g., –OMe, –NMe) on imines enhance yields up to 95% .

- Temperature control : Reactions at 110°C in THF minimize byproducts .

Q. How can researchers resolve contradictions in reported biological activity data for isoquinolinone derivatives?

- Answer : Discrepancies in IC values (e.g., viral protease inhibition) require rigorous validation:

- Dose-response curves : Ensure linearity across concentrations to confirm competitive inhibition .

- Molecular docking : Compare binding modes with crystallographic data to identify false positives .

Q. What mechanistic insights explain solvent-dependent product formation in cascade reactions?

- Answer : Deprotonation of alkynols generates benzyloxide anions, which undergo nucleophilic attack to form enol ether intermediates. In DMSO, sp C–O cleavage and aryl migration yield isoquinolinones, while THF favors elimination pathways for dihydroisobenzofurans. Computational studies (DFT) validate the solvent’s role in stabilizing transition states .

Methodological Considerations

- Data Validation : Cross-reference NMR shifts with literature (e.g., δ 157.2 ppm for carbonyl carbons) and confirm purity via melting point consistency (e.g., 107–109°C for chlorinated derivatives) .

- Contradiction Analysis : Use mixed-methods approaches (e.g., combining SAR studies with crystallography) to reconcile divergent biological or synthetic data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.